molecular formula C14H11NO3 B6396899 3-Amino-5-(3-formylphenyl)benzoic acid CAS No. 1262010-94-5

3-Amino-5-(3-formylphenyl)benzoic acid

Cat. No.: B6396899
CAS No.: 1262010-94-5
M. Wt: 241.24 g/mol
InChI Key: DQZGMFOERJPDHX-UHFFFAOYSA-N
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Description

3-Amino-5-(3-formylphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 3-formylphenyl substituent at the 5-position of the aromatic ring. For example, derivatives such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid (Figure 1) have been synthesized and evaluated for anticancer activity, demonstrating inhibition rates up to 92% against HeLa cell lines . The formyl group in the 3-formylphenyl substituent may facilitate the formation of Schiff bases, a common strategy in drug design to enhance bioactivity and target specificity.

Properties

IUPAC Name

3-amino-5-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-8H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZGMFOERJPDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688868
Record name 5-Amino-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-94-5
Record name 5-Amino-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

    Formylation: The amino group is then formylated using formylating agents like formic acid or formamide under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Formylating Agents: Formic acid, formamide.

Major Products:

    Oxidation: 3-Amino-5-(3-carboxyphenyl)benzoic acid.

    Reduction: 3-Amino-5-(3-hydroxyphenyl)benzoic acid.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science:

    Dye and Pigment Industry: Used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-formylphenyl)benzoic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents at the 5-position of the benzoic acid scaffold significantly influence physicochemical properties such as solubility, melting point, and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point Key Properties References
3-Amino-5-(3-formylphenyl)benzoic acid 3-formylphenyl C₁₄H₁₁NO₃ 241.25 g/mol Not reported Potential for Schiff base formation Extrapolated
3-Amino-5-(methylsulfonyl)benzoic acid Methylsulfonyl C₈H₉NO₄S 215.22 g/mol Not reported Electron-withdrawing group enhances acidity
3-Amino-5-(methylcarbamoyl)benzoic acid Methylcarbamoyl C₉H₁₀N₂O₃ 194.19 g/mol 225–228°C High thermal stability
3-Amino-5-(trifluoromethyl)benzoic acid Trifluoromethyl C₈H₆F₃NO₂ 205.14 g/mol 142–146°C Lipophilic due to CF₃ group
3-Amino-5-(ethoxycarbonyl)benzoic acid Ethoxycarbonyl C₁₀H₁₁NO₄ 209.20 g/mol Not reported Ester group may improve bioavailability

Key Observations :

  • Electron-Withdrawing Groups : Methylsulfonyl and trifluoromethyl groups increase acidity and lipophilicity, respectively, impacting drug absorption .
  • Hydrogen Bonding : The methylcarbamoyl group contributes to higher melting points (225–228°C) via intermolecular hydrogen bonds .
  • Reactivity : The formylphenyl group in the target compound may enhance reactivity in condensation reactions, useful for synthesizing bioactive derivatives .
Anticancer Activity
  • Phenothiazin Derivatives: 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives exhibit potent anticancer activity (IC₅₀ = 5–22.9 µg/mL) against HeLa cells, attributed to the planar aromatic system and electron-deficient substituents enhancing DNA intercalation or enzyme inhibition .
Antioxidant and Cytotoxicity
  • Derivatives with extended conjugated systems (e.g., phenothiazin) demonstrate dual cytotoxicity and antioxidant activity, likely due to radical scavenging by the amino and carboxylic acid groups .

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